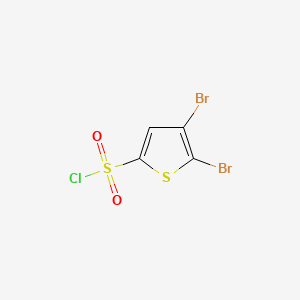

4,5-Dibromothiophene-2-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dibromothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2ClO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYGHWXWQSCONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90335055 | |

| Record name | 4,5-Dibromothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81606-31-7 | |

| Record name | 4,5-Dibromothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Scaffold for Modern Drug Discovery

An In-Depth Technical Guide to 4,5-Dibromothiophene-2-sulfonyl chloride (CAS: 81606-31-7)

This compound is a highly functionalized heterocyclic compound that serves as a critical building block for researchers in organic synthesis and medicinal chemistry. Its structure, featuring a reactive sulfonyl chloride group and a dibrominated thiophene ring, offers a dual platform for molecular elaboration. The sulfonyl chloride moiety is a precursor to sulfonamides, a privileged functional group in drug design renowned for its ability to form strong hydrogen bonds and act as a stable, non-hydrolyzable mimic of other functional groups.[1][2] The bromine atoms provide strategic handles for further modifications, such as cross-coupling reactions, allowing for the systematic exploration of chemical space.[3] This guide provides an in-depth analysis of its properties, reactivity, safe handling, and strategic application in the development of novel therapeutics, grounded in established scientific principles.

PART 1: Physicochemical Properties and Structural Analysis

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a solid material, typically appearing as a yellow powder.[4] Its key identifiers and physical characteristics are summarized below.

Table 1: Core Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 81606-31-7 | [5][6][7][8] |

| Molecular Formula | C₄HBr₂ClO₂S₂ | [5][6][7][9] |

| Molecular Weight | 340.43 g/mol | [6][7] |

| IUPAC Name | This compound | [6][7] |

| Synonyms | 2,3-Dibromothiophene-5-sulfonyl chloride, 4,5-dibromo-2-thiophenesulfonyl chloride | [5][6][7] |

| Melting Point | 75°C to 79°C | [6][7] |

| Purity | Typically ≥97% | [6][7][10] |

| Sensitivity | Moisture sensitive | [4][6][7] |

The molecule's reactivity is dictated by its functional groups. The sulfonyl chloride (-SO₂Cl) is a potent electrophile, making it highly susceptible to attack by a wide range of nucleophiles.[11] This reactivity is the cornerstone of its use in synthesizing sulfonamides and sulfonate esters. The thiophene ring itself, substituted with two electron-withdrawing bromine atoms, influences the reactivity of the sulfonyl chloride group and provides stable, yet reactive, sites for subsequent chemical modifications.

PART 2: Synthesis, Reactivity, and Safe Handling

Synthetic Approach

The synthesis of thiophene sulfonyl chlorides is typically achieved through the direct sulfonation of a thiophene precursor followed by chlorination, or more commonly, through direct chlorosulfonation. A representative method involves reacting a brominated thiophene with chlorosulfonic acid.[12]

Exemplary Synthetic Protocol (Adapted from related synthesis) [12]

-

Reaction Setup: A solution of 2,3-dibromothiophene in a dry, inert solvent such as dichloromethane (DCM) is prepared in a flask equipped with a dropping funnel and a nitrogen inlet. The flask is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Reagent Addition: Chlorosulfonic acid is added dropwise to the cooled solution while maintaining the low temperature. The stoichiometry is critical to ensure mono-sulfonylation at the desired position.

-

Reaction Progression: After the addition is complete, the reaction is allowed to stir and slowly warm to room temperature over a period of one hour. The progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is carefully quenched by pouring it into ice-water.

-

Extraction & Isolation: The product is extracted from the aqueous layer using an organic solvent like DCM. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be used directly or purified further.

Core Reactivity: The Sulfonamide Connection

The primary application of this compound is in the synthesis of sulfonamides. This is a robust and high-yielding reaction where the sulfonyl chloride is treated with a primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

-

Mechanism: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by the base to yield the stable sulfonamide.

This reaction's reliability allows for its use in combinatorial chemistry and library synthesis, where a diverse set of amines can be reacted with the sulfonyl chloride to rapidly generate a large number of distinct sulfonamide compounds for biological screening.

Safety and Handling Protocol

As a reactive chemical, proper handling is paramount to ensure laboratory safety.

-

Hazard Identification: this compound is classified as corrosive. It causes severe skin burns and eye damage.[4][13] It is also moisture-sensitive and will react with water (including atmospheric moisture) to release hydrochloric acid.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[4]

-

Handling: Conduct all manipulations in a well-ventilated fume hood.[4][13] Avoid breathing dust.[4] Keep the container tightly closed and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][14]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][14]

-

-

Storage: Store in a dry, cool, and well-ventilated place, away from incompatible materials such as water and strong bases.[4] Store locked up.[13][14]

PART 3: Strategic Application in Drug Discovery Workflow

The integration of the 4,5-dibromothiophene sulfonamide scaffold into small molecules is a strategic choice in drug design. Sulfur-containing motifs are prevalent in a wide array of approved drugs and clinical candidates, valued for their diverse biological activities.[1] The sulfonamide group can act as a key pharmacophore, participating in crucial binding interactions within a biological target, while the dibromothiophene core provides a rigid scaffold that can be further decorated to optimize potency, selectivity, and pharmacokinetic properties.

A typical workflow in a lead optimization campaign utilizing this reagent is illustrated below.

Caption: Drug discovery workflow using this compound.

This workflow demonstrates a logical progression from a versatile starting material to optimized lead compounds. The initial library synthesis leverages the reliable sulfonamide formation, while subsequent steps use the bromine atoms as anchor points for further diversification, enabling a comprehensive exploration of the chemical space around the core scaffold.

PART 4: Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol provides a self-validating, step-by-step method for the synthesis of a representative N-benzyl-4,5-dibromothiophene-2-sulfonamide.

Objective: To synthesize a model sulfonamide to demonstrate the core reactivity of this compound.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM.

-

Rationale: An inert atmosphere and anhydrous solvent are crucial to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Rationale: The reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.

-

-

Reagent Addition: In a separate vial, dissolve benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 10-15 minutes.

-

Rationale: A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Triethylamine acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion using TLC.

-

Rationale: TLC allows for visual confirmation that the starting material has been consumed.

-

-

Aqueous Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Rationale: The HCl wash removes excess triethylamine and any unreacted benzylamine. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Rationale: Removing all water is essential before solvent evaporation to obtain a clean product.

-

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography to yield the pure N-benzyl-4,5-dibromothiophene-2-sulfonamide.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined reactivity, coupled with the potential for secondary modifications at the bromine positions, provides researchers with a reliable and versatile platform for building complex molecules. For professionals in drug development, this compound offers an efficient entry point into the synthesis of sulfonamide libraries, a critical step in the identification and optimization of new therapeutic agents. A comprehensive understanding of its properties, handling requirements, and synthetic utility is essential for unlocking its full potential in the laboratory.

References

- VSNCHEM. This compound.

- Fisher Scientific. This compound, 97% 1 g | Buy Online.

- Thermo Scientific Alfa Aesar. This compound, 97% 5 g | Buy Online.

- ChemicalBook.

- ChemicalBook. 4,5-Dibromothiophene-2-sulphonyl chloride | 81606-31-7.

- Thermo Fisher Scientific. Safety Data Sheet: this compound.

- Synquest Labs. Safety Data Sheet: this compound.

- Sigma-Aldrich. Safety Data Sheet: p-Toluenesulfonyl chloride. (Note: This is for a related compound but outlines standard handling for sulfonyl chlorides).

- Supporting Information.

- Sancus. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.

- PubChemLite. This compound (C4HBr2ClO2S2).

- Fisher Scientific Canada. This compound, 97%.

- ChemicalBook. 5-Bromothiophenesulfonyl chloride synthesis.

- Finetech Industry Limited. 4,5-Dibromothiophene-2-sulphonyl chloride | CAS: 81606-31-7.

- PubChem. 5-Bromothiophene-2-sulfonyl chloride.

- Thermo Fisher Scientific. This compound, 97%.

- Mustafa, M., & Winum, J. Y. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(5), 501-512.

- Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289.

- Wang, L., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3688-3714.

- Reddy, R. P., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(18), 4293.

Sources

- 1. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. PubChemLite - this compound (C4HBr2ClO2S2) [pubchemlite.lcsb.uni.lu]

- 10. A13384.06 [thermofisher.com]

- 11. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 12. 5-Bromothiophenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. 4,5-Dibromothiophene-2-sulphonyl chloride - Safety Data Sheet [chemicalbook.com]

4,5-Dibromothiophene-2-sulfonyl chloride physical properties

An In-depth Technical Guide to 4,5-Dibromothiophene-2-sulfonyl chloride for Advanced Research Applications

Introduction: A Versatile Scaffold in Modern Synthesis

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique structure, featuring a reactive sulfonyl chloride group and two bromine atoms on a thiophene ring, offers a dual-handle approach for molecular elaboration. The sulfonyl chloride moiety provides a reliable electrophilic site for reaction with a vast array of nucleophiles to form stable sulfonamide or sulfonate ester linkages. Concurrently, the bromine atoms serve as versatile anchor points for subsequent carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling. This guide provides an in-depth examination of the physical properties, chemical behavior, and practical applications of this reagent, designed for researchers and drug development professionals seeking to leverage its synthetic potential. The sulfonamide group, readily introduced using this reagent, is a privileged motif in drug design, present in a wide range of therapeutic agents including antibiotics, diuretics, and enzyme inhibitors.[1][2]

Core Physicochemical & Structural Properties

A precise understanding of the fundamental properties of this compound is paramount for its effective use in synthesis and for ensuring laboratory safety.

Chemical Identity

-

IUPAC Name: this compound[3]

-

Synonyms: 2,3-Dibromothiophene-5-sulfonyl chloride, 4,5-Dibromo-2-thiophenesulfonyl chloride[3][4]

Molecular Structure

The structure consists of a five-membered thiophene ring, with bromine atoms at positions 4 and 5, and a sulfonyl chloride group (-SO₂Cl) at position 2.

Caption: 2D Structure of this compound.

Summary of Physical Properties

The quantitative data for this reagent are summarized below for quick reference.

| Property | Value | Source(s) |

| Appearance | White to pale cream/yellow powder solid | [5][8] |

| Melting Point | 72.0 - 81.0 °C | [5][9] |

| Purity (Assay) | ≥96.0% (Titration) | [5][9] |

| Sensitivity | Moisture sensitive | [3][8][10] |

| Solubility | Reacts with water. Soluble in aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF). | [10][11] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of the starting material before its use in a reaction.

-

Infrared (IR) Spectroscopy: The IR spectrum of a sulfonyl chloride is distinguished by strong, characteristic absorption bands. For this compound, these bands are expected in the following regions:

-

~1370-1410 cm⁻¹ and ~1160-1204 cm⁻¹: These two strong peaks correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, respectively.[12]

-

~1350-1530 cm⁻¹: C-C stretching vibrations within the thiophene ring.[13]

-

~650-850 cm⁻¹: C-S stretching vibrations within the thiophene ring.[13]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The molecule contains a single proton on the thiophene ring at the C3 position. This proton is expected to appear as a singlet in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm), deshielded by the adjacent electron-withdrawing sulfonyl chloride group.

-

¹³C NMR: The spectrum will show four distinct signals for the carbon atoms of the thiophene ring. The carbon attached to the sulfonyl group (C2) will be the most deshielded, while the carbons attached to the bromine atoms (C4, C5) will also show characteristic shifts.

-

-

Mass Spectrometry (MS): The mass spectrum provides definitive confirmation of the molecular weight and elemental composition. A key diagnostic feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks (M, M+2, M+4, M+6), with a highly predictable intensity ratio, which is a powerful tool for confirming the presence of two bromine atoms and one chlorine atom in the molecule.[14]

Chemical Reactivity and Synthetic Utility

Reactivity of the Sulfonyl Chloride Group

The primary utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic and readily undergoes nucleophilic substitution with a wide range of nucleophiles.

-

Reaction with Amines (Sulfonamide Formation): This is the most common application. The reagent reacts smoothly with primary and secondary amines in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to yield the corresponding sulfonamides. This reaction is fundamental to the synthesis of many pharmaceutical compounds.[1][15]

-

Reaction with Alcohols (Sulfonate Ester Formation): In a similar fashion, reaction with alcohols or phenols affords sulfonate esters.

-

Hydrolysis: The compound is moisture-sensitive and will hydrolyze upon contact with water to form the corresponding 4,5-dibromothiophene-2-sulfonic acid.[10] This necessitates careful handling and storage under anhydrous conditions.

Reactivity of the Dibromothiophene Ring

The two bromine atoms on the thiophene ring are key to its function as a versatile scaffold. They provide handles for further molecular diversification, most commonly through palladium-catalyzed cross-coupling reactions such as:

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters.

-

Stille Coupling: Reaction with organostannanes.

-

Heck Coupling: Reaction with alkenes.

This allows for the sequential or simultaneous introduction of new carbon-based substituents, enabling the construction of complex molecular architectures from a single starting material.

Experimental Protocols and Safe Handling

Safety, Handling, and Storage

Hazard Profile: this compound is a corrosive solid. It causes severe skin burns and eye damage.[8] It is also moisture-sensitive.[10]

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[10] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[8][16]

-

Handling: Avoid creating dust.[16] Do not get in eyes, on skin, or on clothing.[8] Ensure eyewash stations and safety showers are readily accessible.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] The storage area should be designated for corrosive materials. Keep away from water, moist air, strong bases, and strong oxidizing agents.[10]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[8]

-

General Protocol: Synthesis of a Thiophene Sulfonamide

This protocol outlines a representative procedure for the reaction of this compound with a generic primary amine (R-NH₂).

Workflow:

Caption: General workflow for the synthesis of sulfonamides.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) and a suitable base such as triethylamine (1.2-1.5 equivalents) or pyridine in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0-1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 10-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the mixture by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system or by flash column chromatography on silica gel.

Conclusion

This compound is a powerful and versatile reagent for synthetic chemists. Its well-defined physical properties, predictable reactivity, and dual functional handles make it an invaluable tool for constructing complex molecules. The ability to readily form the medicinally important sulfonamide linkage while retaining sites for further diversification through cross-coupling reactions ensures its continued relevance in drug discovery and the development of novel organic materials. A thorough understanding of its properties and adherence to strict safety protocols are essential for harnessing its full synthetic potential.

References

-

Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

- Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

-

Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromothiophene-2-sulfonyl chloride. Retrieved from [Link]

-

Sancus Arc. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Retrieved from [Link]

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

-

Mustafa, M., & Winum, J.-Y. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(5), 501–512. [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]

-

NIST. (n.d.). 2-Thiophenesulfonyl chloride. NIST WebBook. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. This compound | VSNCHEM [vsnchem.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4,5-Dibromothiophene-2-sulphonyl chloride | 81606-31-7 [chemicalbook.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. 5-Bromothiophenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 12. acdlabs.com [acdlabs.com]

- 13. iosrjournals.org [iosrjournals.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. angenechemical.com [angenechemical.com]

4,5-Dibromothiophene-2-sulfonyl chloride molecular weight

An In-depth Technical Guide to 4,5-Dibromothiophene-2-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its utility, its synthesis, and its practical application, ensuring a robust and trustworthy resource for laboratory use.

Core Molecular Identity and Physicochemical Properties

This compound is a polysubstituted thiophene derivative. The thiophene ring is a well-established "privileged" scaffold in medicinal chemistry, known for its ability to mimic a phenyl ring while offering distinct electronic properties and metabolic profiles.[1] The strategic placement of two bromine atoms and a highly reactive sulfonyl chloride group makes this molecule a versatile intermediate for library synthesis and lead optimization.

The fundamental properties of this reagent are summarized below. Its molecular weight is a critical parameter for all stoichiometric calculations in synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 340.43 g/mol | [2][3] |

| Molecular Formula | C₄HBr₂ClO₂S₂ | [2][3] |

| CAS Number | 81606-31-7 | [2][3] |

| Appearance | White to pale cream powder | [4] |

| Melting Point | 72.0°C - 81.0°C | [3][4] |

| Canonical SMILES | ClS(=O)(=O)C1=CC(Br)=C(Br)S1 | [2][3] |

| InChI Key | WJYGHWXWQSCONR-UHFFFAOYSA-N | [3] |

Below is the two-dimensional structure of the molecule, illustrating the connectivity of its constituent atoms.

Caption: 2D Structure of this compound.

Strategic Importance in Drug Discovery

The value of this compound in drug discovery stems from its three key functional components:

-

The Sulfonyl Chloride Group: This is a highly reactive electrophile, primarily used to form sulfonamides by reacting with primary or secondary amines.[5] The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a vast array of antibacterial, diuretic, and anticonvulsant drugs. Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites, makes it a critical pharmacophore.[1]

-

The Thiophene Ring: As a bioisostere of a benzene ring, the thiophene core provides a rigid scaffold for orienting other functional groups. Its heteroatomic nature can influence ADME (absorption, distribution, metabolism, and excretion) properties, sometimes offering advantages over simple carbocyclic rings.[1]

-

The Dibromo Substituents: The two bromine atoms are not mere placeholders. They serve as crucial synthetic "handles" for downstream diversification. Through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), these positions can be used to introduce a wide variety of molecular fragments, enabling the rapid exploration of chemical space around the core scaffold.[5] This is an essential strategy in modern lead optimization.

The logical relationship between these components makes the molecule a powerful tool for building diverse compound libraries.

Caption: Strategic workflow for drug discovery using the reagent.

Recommended Synthesis Protocol

While numerous methods exist for creating sulfonyl chlorides, the most direct and reliable route to this compound is the chlorosulfonation of the corresponding 2,3-dibromothiophene precursor.[6] This reaction utilizes chlorosulfonic acid as both the solvent and the sulfonating agent.

Causality: The thiophene ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. Chlorosulfonic acid (ClSO₃H) is a potent electrophile. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl group is installed at the most activated position, which is the C2 position adjacent to the sulfur atom.

Experimental Protocol: Chlorosulfonation of 2,3-Dibromothiophene

Disclaimer: This protocol is based on established chemical principles for analogous compounds and should only be performed by trained chemists with appropriate safety measures in place.[7]

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-dibromothiophene (1.0 eq) to an appropriate volume of a dry, inert solvent like dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath. This is critical to control the high reactivity of chlorosulfonic acid and prevent side reactions.

-

Reagent Addition: Slowly add chlorosulfonic acid (5.0 eq) dropwise via the dropping funnel over 30-60 minutes.[7] Maintain the internal temperature below -70°C throughout the addition.

-

Reaction: Once the addition is complete, allow the reaction to stir at -78°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker. This will hydrolyze the excess chlorosulfonic acid. Caution: This is a highly exothermic process and must be done slowly in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes).

-

Washing & Drying: Combine the organic layers and wash sequentially with cold water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or flash column chromatography to yield this compound as a solid.

Caption: Workflow for the synthesis of the target compound.

Safety, Handling, and Storage

Trustworthiness through Safety: The utility of a reagent is nullified if it cannot be handled safely. This compound is a corrosive and moisture-sensitive compound that requires stringent handling protocols.

Hazard Profile:

-

Moisture Sensitive: Reacts with water (including atmospheric moisture) to release hydrochloric acid (HCl) and the corresponding sulfonic acid, which are also corrosive.[3][10]

-

Lachrymator: The vapors can cause irritation and tearing.[11]

| Handling Procedure | Rationale and Protocol |

| Personal Protective Equipment (PPE) | Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9][11] |

| Ventilation | Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or corrosive vapors.[10] |

| Inert Atmosphere | Weigh and handle the solid under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water and strong bases.[9] A desiccator is recommended for long-term storage. |

| Spill & Disposal | Absorb spills with an inert, dry material and dispose of as hazardous chemical waste according to local regulations. Do not use water to clean up spills. |

Core Reactivity: Formation of Sulfonamides

The primary application of this reagent is the synthesis of sulfonamides. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophilic amines.

Protocol: General Synthesis of a Thiophene Sulfonamide

-

Setup: Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in a dry aprotic solvent (e.g., DCM or THF) in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition: Dissolve this compound (1.1 eq) in a minimal amount of the same dry solvent and add it dropwise to the amine solution.

-

Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for 2-16 hours until TLC analysis indicates the consumption of the starting amine.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess base, then with water and brine.

-

Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. The resulting crude sulfonamide can be purified via recrystallization or column chromatography.

Caption: General reaction scheme for sulfonamide synthesis.

References

-

Fisher Scientific. This compound, 97%. [Link]

-

Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]

-

PubChemLite. This compound (C4HBr2ClO2S2). [Link]

-

PubChem. 5-Bromothiophene-2-sulfonyl chloride. [Link]

-

Sancus, F. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. [Link]

-

Pathan, S. A., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Bonandi, E., et al. Recent applications of click chemistry in drug discovery. [Link]

-

Reddy, V. P., et al. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. 5-Bromothiophenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

4,5-Dibromothiophene-2-sulfonyl chloride spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 4,5-Dibromothiophene-2-sulfonyl chloride

Abstract

This compound is a key heterocyclic building block in the development of novel pharmaceuticals and advanced materials. Its precise structural characterization is paramount for ensuring reaction success, purity, and the desired downstream physicochemical properties. This technical guide provides a comprehensive analysis of the essential spectral data required for the unambiguous identification and quality control of this compound. We will delve into the theoretical and practical aspects of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. This document is intended for researchers, chemists, and quality control specialists who require a deep, predictive understanding of the spectral characteristics of this compound, grounded in established spectroscopic principles and data from analogous structures.

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to act as a bioisostere for benzene rings. Halogenated thiophenes, in particular, serve as versatile intermediates for cross-coupling reactions, allowing for the construction of complex molecular architectures. This compound (CAS 81606-31-7) combines these features, offering three distinct points for chemical modification: the two bromine atoms and the highly reactive sulfonyl chloride group.[1] Understanding its structural integrity through spectral analysis is the first critical step in its application. This guide provides a detailed interpretation of its mass, vibrational, and magnetic resonance spectral data.

Molecular Structure and Physicochemical Properties

The structural arrangement of substituents on the thiophene ring dictates the spectral output. The bromine atoms at the C4 and C5 positions and the sulfonyl chloride group at the C2 position create a unique electronic environment for the sole remaining proton at C3.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 81606-31-7 | [1][2][3] |

| Molecular Formula | C₄HBr₂ClO₂S₂ | [3][4] |

| Molecular Weight | 340.43 g/mol | [5][6] |

| Monoisotopic Mass | 337.7473 Da | [4] |

| Appearance | White to pale cream powder | [2] |

| Melting Point | 72.0 - 81.0 °C |[2] |

Synthesis Considerations for Spectral Analysis

While multiple synthetic routes may exist, a common and logical approach to synthesizing this compound is the direct chlorosulfonation of 2,3-dibromothiophene using an agent like chlorosulfonic acid.

Causality in Analysis: The choice of this synthetic route directly informs our spectral analysis. The primary impurities to watch for would be:

-

Unreacted Starting Material: The presence of 2,3-dibromothiophene (CAS 3140-93-0).[7]

-

Isomeric Products: Potential formation of 2,3-dibromothiophene-5-sulfonyl chloride, although sterically less favored.

A robust analytical protocol must be able to distinguish the desired product from these potential contaminants.

Caption: Plausible synthetic route for this compound.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for confirming molecular weight and elucidating structure through fragmentation patterns.

Expertise & Trustworthiness: The most telling feature in the mass spectrum of this compound is its complex isotopic pattern. Due to the natural abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion (M⁺) will appear as a cluster of peaks at M, M+2, M+4, and M+6, with a distinctive intensity ratio. This pattern is a nearly infallible identifier.

Table 2: Predicted m/z Values for Molecular Ion Adducts

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 337.74675 |

| [M+H]⁺ | 338.75458 |

| [M+Na]⁺ | 360.73652 |

Data sourced from PubChem predictions.[4]

Fragmentation Pathway: The fragmentation of arylsulfonyl chlorides is well-understood.[8] The primary pathway involves the initial loss of the chlorine radical, followed by the elimination of sulfur dioxide (SO₂). This yields a stable dibromothienyl cation.

Caption: Predicted primary fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies. For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common.

Expertise & Trustworthiness: The definitive peaks for confirming the presence of the sulfonyl chloride group are the very strong, sharp absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds.[9] Their position and intensity are highly characteristic and are unlikely to be obscured by other vibrations.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Weak-Medium | Aromatic C-H Stretch (on thiophene ring) |

| 1380 - 1400 | Strong | S=O Asymmetric Stretch |

| 1180 - 1200 | Strong | S=O Symmetric Stretch |

| 800 - 850 | Medium | C-S Stretch (in thiophene ring) |

| 600 - 700 | Medium | C-Br Stretch |

| 550 - 650 | Medium | S-Cl Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

Expertise & Trustworthiness: The ¹H NMR spectrum is expected to be remarkably simple and diagnostic. The molecule contains only one proton, located at the C3 position. Due to the powerful electron-withdrawing effects of the adjacent sulfonyl chloride group at C2 and the bromine at C4, this proton is significantly deshielded and will appear far downfield. With no adjacent protons, its signal will be a sharp singlet.

Table 4: Predicted ¹H NMR Signal

| Position | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|

| H-3 | 7.5 - 7.8 | Singlet (s) | 1H | Deshielded by adjacent SO₂Cl and Br groups. |

¹³C NMR Spectroscopy

Expertise & Trustworthiness: The proton-decoupled ¹³C NMR spectrum should display four distinct signals, one for each carbon atom of the thiophene ring. The chemical shifts are heavily influenced by the attached substituents. The carbon directly attached to the sulfonyl chloride group (C2) will be significantly downfield. The carbons bonded to bromine (C4, C5) will be shifted upfield relative to unsubstituted thiophene due to the heavy atom effect, but will still be in the aromatic region. The protonated carbon (C3) will appear at a predictable aromatic chemical shift.

Table 5: Predicted ¹³C NMR Assignments

| Position | Predicted δ (ppm) | Rationale & Comparison |

|---|---|---|

| C2 | 145 - 150 | Attached to the strongly electron-withdrawing SO₂Cl group. |

| C3 | 130 - 135 | Protonated aromatic carbon, downfield shift influenced by adjacent groups. |

| C4 | 115 - 120 | Brominated carbon, shifted upfield compared to C3. Analogous carbons in 2,3-dibromothiophene appear around 113 ppm.[7] |

| C5 | 118 - 123 | Brominated carbon, slightly different electronic environment than C4. |

Predicted shifts are based on additive rules and data from analogous substituted thiophenes.[10][11][12][13]

Standard Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectral data discussed.

7.1 NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked on the deuterium signal of CDCl₃ and properly shimmed.

-

¹H Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~16 ppm centered at ~8 ppm is appropriate. Use a 30-degree pulse and a relaxation delay of 2 seconds.

-

¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of ~240 ppm centered at ~120 ppm is appropriate. A relaxation delay of 2-5 seconds is recommended. A sufficient number of scans (~1024 or more) may be needed to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

7.2 FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small, representative amount of the solid powder directly onto the crystal of the ATR accessory.

-

Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory (e.g., diamond crystal).

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

7.3 Mass Spectrometry (EI-MS)

-

Sample Preparation: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.

-

Instrument Setup: Use a mass spectrometer capable of electron ionization (EI). Set the ionization energy to the standard 70 eV.

-

Acquisition: Heat the direct insertion probe gradually to volatilize the sample into the ion source. Scan a mass range from m/z 40 to 500 to ensure capture of the molecular ion cluster and all significant fragments.

-

Processing: Analyze the resulting mass spectrum, paying close attention to the isotopic cluster of the molecular ion and the major fragment ions.

Conclusion

The structural confirmation of this compound is achieved through a synergistic interpretation of MS, IR, and NMR data. The key identifying features are:

-

MS: A complex molecular ion cluster around m/z 338, reflecting the presence of two bromine and one chlorine atom, and a primary fragmentation involving the loss of Cl and then SO₂.

-

IR: Two strong, characteristic absorption bands for the sulfonyl group's S=O stretches between 1180-1400 cm⁻¹.

-

NMR: A simple ¹H NMR spectrum showing a single downfield singlet, and a ¹³C NMR spectrum showing four distinct aromatic signals with predictable chemical shifts based on substituent effects.

Together, these spectral fingerprints provide a robust and definitive method for the characterization and quality assessment of this important chemical intermediate.

References

-

The Royal Society of Chemistry. (2013). Supplementary material: Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromothiophene-2-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). FT-IR spectral studies. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

-

ResearchGate. (n.d.). All 1H NMR spectra [(a)–(d) 500 MHz; CD2Cl2], and 19F NMR spectra.... Retrieved from [Link]

- Vertex AI Search. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

-

PubChemLite. (n.d.). This compound (C4HBr2ClO2S2). Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. Retrieved from [Link]

-

Scribd. (n.d.). 2423L10 | PDF | Molecules | Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Octadienal, 3,7-dimethyl-, (Z)-. NIST WebBook. Retrieved from [Link]

Sources

- 1. 4,5-Dibromothiophene-2-sulphonyl chloride | 81606-31-7 [chemicalbook.com]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. PubChemLite - this compound (C4HBr2ClO2S2) [pubchemlite.lcsb.uni.lu]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 2,5-Dibromothiophene(3141-27-3) 13C NMR spectrum [chemicalbook.com]

- 13. 3,4-Dibromothiophene (3141-26-2) 13C NMR [m.chemicalbook.com]

The Alchemist's Guide to a Potent Reagent: A Technical Whitepaper on the Safe Handling of 4,5-Dibromothiophene-2-sulfonyl chloride

For the discerning researcher in the vanguard of drug discovery, the mastery of potent, reactive intermediates is paramount. 4,5-Dibromothiophene-2-sulfonyl chloride, a key building block in the synthesis of novel therapeutics, is one such reagent. Its utility in constructing complex sulfonamides is matched by its hazardous nature, demanding a protocol of unwavering respect and meticulous handling. This guide eschews rote recitation of safety data, instead offering a holistic, field-proven methodology grounded in the chemical principles that govern this reagent's behavior. Herein, we illuminate the path to not only safe handling but also to achieving reproducible, high-fidelity results in your synthetic campaigns.

Understanding the Inherent Reactivity: The "Why" Behind the Hazard

This compound is classified as a corrosive solid and is acutely sensitive to moisture. The primary danger stems from its vigorous and exothermic reaction with water—including atmospheric humidity—to hydrolyze into the corresponding sulfonic acid and hydrochloric acid (HCl) gas. This reaction is the root cause of its corrosive properties and the generation of toxic, irritating fumes. Therefore, every handling precaution is fundamentally designed to operate within a rigorously dry environment and to mitigate the consequences of accidental exposure to moisture or other nucleophiles.

Key Chemical Characteristics:

| Property | Value | Source |

| CAS Number | 81606-31-7 | |

| Molecular Formula | C₄HBr₂ClO₂S₂ | |

| Molecular Weight | 340.44 g/mol | |

| Appearance | Yellow to pale cream powder/solid | |

| Hazard Statements | H314: Causes severe skin burns and eye damage | |

| Key Incompatibilities | Water, strong bases, strong oxidizing agents, alcohols, amines |

The Sanctuary of Synthesis: Engineering Controls and a Culture of Preparedness

The laboratory environment is the first line of defense. All manipulations of this compound must be conducted within a certified chemical fume hood to ensure any released HCl gas or fine particulates are effectively contained. The workspace should be meticulously organized and free of clutter, with all non-essential items removed to prevent cross-contamination.

An eyewash station and safety shower must be located in immediate proximity to the handling area. It is a critical failure of laboratory management to have these essential safety features obstructed or at a distance. All personnel must be trained in their operation before commencing any work with this reagent.

The Researcher's Armor: Personal Protective Equipment (PPE) Protocol

PPE is non-negotiable and must be donned before entering the designated handling area. The selection of appropriate PPE is a validation of the researcher's understanding of the risks.

-

Hand Protection : Double-gloving is a mandatory practice. An inner nitrile glove provides a base layer of protection, while a thicker, chemical-resistant outer glove (such as butyl rubber or neoprene) is necessary to guard against the acute corrosivity of this compound. Gloves should be inspected for any signs of degradation or perforation before each use and changed immediately if contamination is suspected.

-

Eye and Face Protection : Chemical safety goggles that form a complete seal around the eyes are required. Given the severe corrosivity and potential for splashes, a full-face shield worn over the goggles is the gold standard for ensuring complete protection of the eyes and facial skin.

-

Body Protection : A flame-resistant laboratory coat is essential. For procedures with a higher risk of spillage, a chemical-resistant apron worn over the lab coat provides an additional barrier.

-

Respiratory Protection : For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an acid gas cartridge is necessary.

A Protocol of Precision: Safe Handling and Experimental Workflow

The following section details a representative experimental protocol for the synthesis of a sulfonamide, a common application for this reagent. Each step is interwoven with critical safety considerations, creating a self-validating system where safe practice is integral to the experimental design.

Objective: Synthesis of N-benzyl-4,5-dibromothiophene-2-sulfonamide.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (or other suitable base)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (oven-dried)

Experimental Protocol:

Step 1: Preparation of the Reaction Environment (The Dry Frontier)

-

1.1 Ensure all glassware is thoroughly oven-dried and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen). This is not merely a suggestion; it is a critical step to prevent immediate hydrolysis of the sulfonyl chloride.

-

1.2 Set up the reaction apparatus within the chemical fume hood. Purge the entire system with inert gas.

-

1.3 Prepare a neutralizing scrubber (e.g., a bubbler containing a dilute sodium hydroxide solution) for the inert gas outlet to trap any evolved HCl.

Step 2: Reagent Handling and Addition (The Controlled Introduction)

-

2.1 In the fume hood, carefully weigh the required amount of this compound into a dry, tared vial. This should be done expeditiously to minimize exposure to atmospheric moisture.

-

2.2 Under a positive pressure of inert gas, add anhydrous DCM to the reaction flask, followed by benzylamine and triethylamine via syringe.

-

2.3 Dissolve the weighed this compound in a minimal amount of anhydrous DCM in its vial.

-

2.4 Using a syringe, slowly add the sulfonyl chloride solution dropwise to the stirring amine solution in the reaction flask. An exothermic reaction is expected; maintain a controlled addition rate to manage the reaction temperature.

Step 3: Reaction Monitoring and Quenching (The Vigilant Phase)

-

3.1 Allow the reaction to stir at room temperature under an inert atmosphere. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

3.2 Once the reaction is complete, the quenching process must be performed with extreme care. Slowly and cautiously add a saturated aqueous solution of sodium bicarbonate to the reaction mixture while it is still in the fume hood. This will neutralize any remaining sulfonyl chloride and the HCl byproduct. Be prepared for gas evolution (CO₂).

Step 4: Work-up and Purification (The Refinement)

-

4.1 Transfer the quenched reaction mixture to a separatory funnel.

-

4.2 Extract the aqueous layer with DCM.

-

4.3 Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

4.4 Purify the crude product by an appropriate method, such as column chromatography.

Step 5: Decontamination and Disposal (The Clean Slate)

-

5.1 All glassware and equipment that came into contact with this compound must be decontaminated. Rinse with a solvent (e.g., acetone), then carefully quench with a dilute base solution (e.g., sodium bicarbonate) in the fume hood.

-

5.2 Dispose of all solid and liquid waste in clearly labeled, dedicated hazardous waste containers in accordance with institutional and local regulations.

When Protocols Are Breached: Emergency Response

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Do not hesitate; the corrosive action begins on contact.

Eye Contact: Immediately flush eyes with a gentle, continuous stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water to dilute the chemical. Seek immediate medical attention.

Spill Response:

-

Evacuate the immediate area.

-

Ensure proper PPE is worn before attempting any cleanup.

-

Cover the spill with a dry, non-combustible absorbent material such as sand or vermiculite. Do NOT use water.

-

Carefully sweep the absorbed material into a designated hazardous waste container.

-

Decontaminate the spill area with a dilute solution of sodium bicarbonate.

Conclusion: Mastery Through Diligence

This compound is a powerful tool for the synthesis of novel chemical entities. Its reactivity, while hazardous, is also the source of its utility. By understanding the fundamental chemical principles that dictate its behavior and by adhering to a rigorously implemented safety protocol, researchers can harness its synthetic potential with confidence. The methodologies outlined in this guide are designed to foster a laboratory culture where safety and scientific integrity are inextricably linked, ensuring both the well-being of the researcher and the success of the scientific endeavor.

References

- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved January 11, 2026.

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved January 11, 2026, from [Link]

- Alfa Aesar. (2025, September 15). SAFETY DATA SHEET: this compound.

- Fisher Scientific. (2023, August 24). SAFETY DATA SHEET: 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride.

- Fisher Scientific. (2012, March 7). SAFETY DATA SHEET: Benzenesulfonyl chloride.

-

Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Retrieved January 11, 2026, from [Link]

- Angene Chemical. (2024, December 28). Safety Data Sheet: 5-cyanothiophene-2-sulfonyl chloride.

- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.

- TCI America. (2024, October 24). T2048 - SAFETY DATA SHEET.

- Synquest Labs. (n.d.). This compound Safety Data Sheet.

- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 4-Bromo-5-chlorothiophene-2-sulfonyl chloride.

- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, September 24). SAFETY DATA SHEET.

- Weill Cornell Medicine. (n.d.). Print-And-Go Sheet: Corrosive Chemicals Post-Exposure Guidance. Retrieved January 11, 2026, from a publicly available version of the guidance sheet.

-

Fisher Scientific. (n.d.). This compound, 97%. Retrieved January 11, 2026, from [Link]

-

Reddit. (2019, May 28). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. r/chemhelp. Retrieved January 11, 2026, from [Link]

-

EHS Insight. (n.d.). Types of Gloves To Protect Your Hands from Hazardous Chemicals. Retrieved January 11, 2026, from [Link]

- KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved January 11, 2026, from a publicly available version of the guideline.

- NJ.gov. (n.d.). HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION.

- Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved January 11, 2026, from a publicly available version of the research article.

- ChemicalBook. (2023, December 7). 4,5-Dibromothiophene-2-sulphonyl chloride - Safety Data Sheet.

An In-depth Technical Guide to the Solubility of 4,5-Dibromothiophene-2-sulfonyl chloride in Organic Solvents

Introduction

4,5-Dibromothiophene-2-sulfonyl chloride is a pivotal intermediate in the synthesis of a variety of compounds within the pharmaceutical and agrochemical industries. Its utility in creating complex molecular architectures is significant, yet its successful application is fundamentally dependent on understanding its behavior in various solvent systems. This guide provides a comprehensive overview of the solubility profile of this compound, offering insights into its interactions with a range of common organic solvents. For researchers, scientists, and drug development professionals, a thorough grasp of this compound's solubility is not merely a matter of procedural correctness but a cornerstone of reaction optimization, yield maximization, and the assurance of product purity.

The molecular structure of this compound, featuring a dibrominated thiophene ring and a highly reactive sulfonyl chloride functional group, dictates a nuanced and complex solubility profile. The interplay between the polar sulfonyl chloride moiety and the relatively nonpolar dibromothiophene backbone gives rise to varying degrees of solubility across different solvent classes. Furthermore, the electrophilic nature of the sulfonyl chloride group introduces the critical consideration of solvolysis, a reaction with nucleophilic solvents that can compete with the desired synthetic pathway. This guide will delve into these intricacies, providing a predictive solubility framework and a robust experimental protocol for its empirical determination.

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 71-75°C.[1] Its molecular structure is the primary determinant of its solubility characteristics.

-

Thiophene Ring: The core of the molecule is a five-membered aromatic heterocycle containing a sulfur atom. The presence of two bromine atoms on the thiophene ring increases the molecular weight and the overall lipophilicity of the molecule.

-

Sulfonyl Chloride Group (-SO₂Cl): This is a strongly electron-withdrawing and highly polar functional group. The sulfur atom is in a high oxidation state, making it highly electrophilic. This group is susceptible to nucleophilic attack, which is a key consideration in protic and nucleophilic aprotic solvents.[2]

-

Polarity and Hydrogen Bonding: The molecule possesses a significant dipole moment due to the electronegative oxygen and chlorine atoms of the sulfonyl chloride group. However, it lacks hydrogen bond donors. It can act as a hydrogen bond acceptor at the oxygen atoms of the sulfonyl group.

Predicted Solubility Profile of this compound

Analogous Compound Analysis:

-

2-Thiophenesulfonyl chloride: This compound is soluble in chloroform and ethyl acetate.[3][4] It is also known to react with water.[4] This suggests that the thiophene-sulfonyl chloride backbone has an affinity for moderately polar to polar aprotic solvents.

-

1,4-Dibromobenzene: This compound is relatively nonpolar and exhibits good solubility in organic solvents like ethanol, acetone, and chloroform, while being insoluble in water.[5][6] This highlights the contribution of the dibromo-aromatic moiety to solubility in nonpolar and moderately polar solvents.

Based on this analysis, the following solubility profile for this compound is proposed:

| Solvent Class | Common Examples | Predicted Solubility | Rationale & Expert Insights |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess high dielectric constants and are excellent at solvating polar functional groups like the sulfonyl chloride moiety. Their aprotic nature minimizes the risk of solvolysis, making them ideal for reactions where the sulfonyl chloride needs to remain intact. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to dissolve the polar sulfonyl chloride group. The overall molecule has structural similarities to chlorinated and brominated compounds, favoring dissolution. These are often excellent choices for reaction media. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | THF, being more polar than diethyl ether, is expected to be a better solvent. These solvents can solvate the molecule through dipole-dipole interactions. Care should be taken to use anhydrous ethers to prevent hydrolysis. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent and is expected to be a suitable solvent for dissolving this compound. Its polarity is sufficient to interact with the sulfonyl chloride group. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These polar aprotic solvents should effectively dissolve the compound. However, the potential for side reactions under basic conditions should be considered. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents makes them less ideal for solvating the highly polar sulfonyl chloride group. The dibromothiophene ring will contribute to some solubility, but overall solubility is expected to be limited. |

| Polar Protic Solvents | Water, Methanol, Ethanol | Soluble (with reaction) | While the compound may initially dissolve in these solvents due to their high polarity, it will readily undergo solvolysis.[7][8] The sulfonyl chloride will react with water to form the corresponding sulfonic acid and with alcohols to form sulfonate esters.[2] Therefore, these solvents are generally unsuitable for reactions where the sulfonyl chloride needs to be preserved. |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | The significant polarity of the sulfonyl chloride group makes the molecule largely insoluble in nonpolar aliphatic solvents. |

Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, particularly its moisture sensitivity, a carefully designed experimental protocol is required to obtain accurate solubility data.

Objective:

To determine the quantitative solubility of this compound in a given anhydrous organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a suitable detector.

Procedure:

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume of the anhydrous solvent (e.g., 5 mL).

-

Add an excess amount of this compound to each vial. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation and ingress of atmospheric moisture.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. Gentle agitation should be maintained throughout this period.

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a PTFE filter. This step must be performed quickly to minimize temperature fluctuations.

-

-

Dilution and Quantification:

-

Immediately transfer the filtered aliquot into a pre-weighed volumetric flask and determine the weight of the solution.

-

Dilute the sample with the same anhydrous solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Workflow for Solubility Determination

Caption: Experimental workflow for the quantitative determination of solubility.

Solvent Selection for Synthetic Applications

The choice of solvent for a reaction involving this compound is a critical decision that directly impacts the reaction's success. The ideal solvent should not only fully dissolve the reactants but also be inert to the highly reactive sulfonyl chloride group and facilitate the desired reaction pathway.

Logical Workflow for Solvent Selection

Sources

- 1. 4,5-Dibromothiophene-2-sulphonyl chloride - Safety Data Sheet [chemicalbook.com]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. 2-Thiophenesulfonyl chloride | 16629-19-9 [amp.chemicalbook.com]

- 4. 2-Thiophenesulfonyl chloride CAS#: 16629-19-9 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1,4-Dibromobenzene | 106-37-6 [chemicalbook.com]

- 7. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]

- 8. grokipedia.com [grokipedia.com]

A Comprehensive Technical Guide to 4,5-Dibromothiophene-2-sulfonyl Chloride for Advanced Research Applications

This guide provides an in-depth analysis of 4,5-dibromothiophene-2-sulfonyl chloride, a key building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, synthesis, chemical properties, and critical applications, offering field-proven insights to facilitate its effective use in the laboratory.

Commercial Availability and Procurement

This compound is commercially available from several specialized chemical suppliers, catering primarily to the research and development sector. Procurement typically involves sourcing from vendors that offer high-purity grades suitable for sensitive synthetic applications.

The compound is generally supplied as a white to pale cream or yellow powder.[1][2] Researchers should note that this chemical is often sold under its former Alfa Aesar branding, which is now part of Thermo Scientific Chemicals.[1][3][4] Due to its reactive and corrosive nature, it is classified as a hazardous material for shipping.[2][5]

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Name | Purity | CAS Number | Molecular Formula | Molecular Weight |

| Thermo Fisher Scientific | This compound | 97% | 81606-31-7 | C4HBr2ClO2S2 | 340.43 g/mol |

| VSNCHEM | This compound | N/A | 81606-31-7 | C4HBr2ClO2S2 | 340.44 g/mol |

| ChemicalBook | 4,5-Dibromothiophene-2-sulphonyl chloride | N/A | 81606-31-7 | C4HBr2ClO2S2 | 340.43 g/mol |

| Finetech Industry Limited | 4,5-Dibromothiophene-2-sulphonyl chloride | N/A | 81606-31-7 | C4HBr2ClO2S2 | 340.43 g/mol |

Data compiled from supplier websites.[3][4][6][7][8] Purity levels and available quantities may vary.

Synthesis and Purification